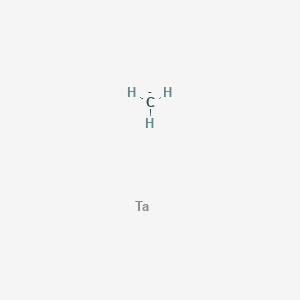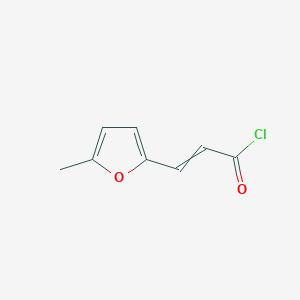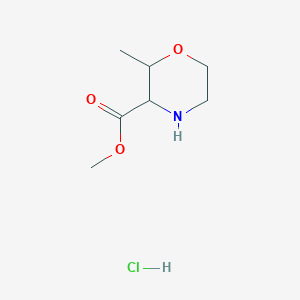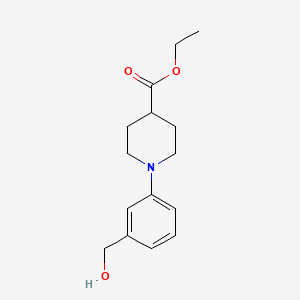
Tantalum(1+) methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tantalum(1+) methanide is a chemical compound consisting of a tantalum ion with a +1 charge and a methanide ion (CH₃⁻). Tantalum is a transition metal known for its high melting point, corrosion resistance, and ability to form stable compounds with various elements. Methanide, on the other hand, is a carbon-based anion derived from methane (CH₄) by removing one hydrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(1+) methanide typically involves the reaction of tantalum metal with methane under specific conditions. One common method is the reaction of tantalum with methane in the presence of a catalyst at high temperatures. This process can be represented by the following equation:
Ta+CH4→TaCH3++H2
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD). These methods allow for the controlled deposition of tantalum methanide on various substrates, making it suitable for applications in microelectronics and other high-tech industries.
化学反应分析
Types of Reactions
Tantalum(1+) methanide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen to form tantalum oxides.
Reduction: Reaction with reducing agents to form lower oxidation state compounds.
Substitution: Replacement of the methanide group with other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reactions with halogens or other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Tantalum oxides (e.g., Ta₂O₅).
Reduction: Lower oxidation state tantalum compounds.
Substitution: Various tantalum complexes with different ligands.
科学研究应用
Tantalum(1+) methanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tantalum compounds.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its use in radiotherapy sensitization, enhancing the effectiveness of radiation treatments.
Industry: Utilized in the production of microelectronic devices, coatings, and other high-tech applications.
作用机制
The mechanism of action of Tantalum(1+) methanide involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in radiotherapy sensitization, tantalum methanide nanoparticles enhance the absorption of radiation, leading to increased damage to cancer cells.
相似化合物的比较
Similar Compounds
Tantalum carbide (TaC): Known for its hardness and used in cutting tools.
Tantalum nitride (TaN): Used as a thin film insulator in microelectronics.
Niobium methanide (NbCH₃⁺): Similar in structure and properties to Tantalum(1+) methanide.
Uniqueness
This compound is unique due to its specific combination of tantalum and methanide ions, which imparts distinct chemical and physical properties. Its high stability and reactivity make it suitable for a wide range of applications, from industrial processes to advanced scientific research.
属性
分子式 |
CH3Ta- |
|---|---|
分子量 |
195.982 g/mol |
IUPAC 名称 |
carbanide;tantalum |
InChI |
InChI=1S/CH3.Ta/h1H3;/q-1; |
InChI 键 |
SUALLTDPILIPNG-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[Ta] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
![Tert-butyl 3-{[2-(3-bromophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B12450624.png)
![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)


![5-Methyl-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12450648.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)



![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
